Fecnt F-18 - 281667-89-8

Fecnt F-18

Catalog Number: EVT-268245
CAS Number: 281667-89-8
Molecular Formula: C17H21Cl18FNO2
Molecular Weight: 324.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[F-18]FECNT has been used extensively for the calculation of dopamine transporter (DAT) occupancy in non-human primate brain and can distinguish DAT density differences between Parkinson's and healthy controls in humans.
Overview

Fecnt F-18, or 2β-Carbomethoxy-3β-(4-chlorophenyl)-8-(2-[18F]-fluoroethyl)nortropane, is a radiolabeled compound used primarily as a positron emission tomography (PET) imaging agent for the dopamine transporter. This compound is significant in studying neurodegenerative disorders such as Parkinson's disease, where the dopamine transporter plays a crucial role in monitoring disease progression and treatment efficacy. The synthesis and application of Fecnt F-18 have been subjects of extensive research, focusing on improving its metabolic stability and imaging capabilities.

Source and Classification

Fecnt F-18 is classified as a tropane derivative, which is a class of bicyclic compounds derived from tropane. It is specifically designed for use in PET imaging due to its ability to bind selectively to the dopamine transporter. The compound's synthesis typically involves radiolabeling with fluorine-18, a radioisotope widely used in medical imaging.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fecnt F-18 has evolved through various methodologies aimed at enhancing yield and reducing synthesis time. A notable method involves a one-step radiolabeling reaction that utilizes a precursor compound, allowing for high radiochemical yields and efficiency. For instance, the synthesis can be achieved using hydrous organic solvents, which facilitate the elution of fluorine-18 from an anion exchange cartridge without the need for drying .

In one study, the average activity yield of deuterated analogs of Fecnt F-18 was reported at approximately 46% with a molar activity of 67 GBq/μmol . This method emphasizes the importance of optimizing reaction conditions to enhance product purity and stability.

Molecular Structure Analysis

Structure and Data

Fecnt F-18 features a complex molecular structure characterized by several functional groups that contribute to its pharmacological properties. The key components include:

  • A tropane ring system
  • A fluorinated ethyl group
  • A carbomethoxy group
  • A chlorophenyl substituent

The molecular formula for Fecnt F-18 is C17H20ClFNO2, with a molecular weight of approximately 319.80 g/mol. The presence of fluorine enhances its imaging capabilities due to its radioactive properties.

Chemical Reactions Analysis

Reactions and Technical Details

Fecnt F-18 undergoes various chemical reactions during its synthesis and application. The primary reaction involves the nucleophilic substitution where fluorine-18 is introduced into the structure through a radiolabeling process. This reaction is critical as it determines the compound's efficacy as a PET tracer.

Additionally, metabolic stability studies have shown that Fecnt F-18 can form hydrophilic metabolites through hydroxylation or oxidation processes, which may affect its binding affinity and imaging results . Understanding these reactions is vital for improving the compound's stability and effectiveness in vivo.

Mechanism of Action

Process and Data

The mechanism of action for Fecnt F-18 involves its selective binding to the dopamine transporter in the brain. Upon administration, the compound crosses the blood-brain barrier and binds to dopamine transporters, allowing for visualization through PET imaging. This binding is essential for assessing dopaminergic function in various neurological conditions.

Studies have demonstrated that deuterated analogs of Fecnt F-18 exhibit improved in vivo stability compared to their non-deuterated counterparts, resulting in more reliable imaging outcomes . The binding affinity for dopamine transporters remains comparable between these analogs and the original compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fecnt F-18 exhibits several notable physical and chemical properties:

These properties are crucial for its application in PET imaging, influencing how well it can be utilized in clinical settings.

Applications

Scientific Uses

Fecnt F-18 is primarily used in neuroimaging studies to assess the integrity of dopaminergic systems in patients with Parkinson's disease and other neurodegenerative disorders. Its application extends beyond diagnostics; it aids in understanding disease mechanisms, evaluating treatment responses, and conducting research on new therapeutic agents targeting the dopamine transporter.

Recent studies have highlighted its potential in differentiating between healthy individuals and those with dopaminergic deficits, showcasing its significance in both clinical diagnostics and research .

Introduction to FECNT F-18 as a Dopamine Transporter Imaging Agent

FECNT F-18 (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-fluoroethyl)nortropane) is a fluorine-18-labeled positron emission tomography (PET) radioligand designed for high-resolution imaging of the dopamine transporter (DAT). As a tropane derivative, it selectively binds presynaptic DAT proteins, which regulate synaptic dopamine reuptake and serve as critical biomarkers in neurodegenerative pathologies. Unlike SPECT agents (e.g., [¹²³I]FP-CIT), FECNT combines PET’s superior spatial resolution with exceptional DAT selectivity, enabling precise quantification of dopaminergic integrity in living brains [3] [6]. Its development addresses historical limitations in DAT visualization, positioning it as a pivotal tool for early diagnosis and therapeutic monitoring in Parkinsonian syndromes.

Neurochemical Basis of Dopamine Transporters (DAT) in Neurodegenerative Disorders

DAT is a presynaptic membrane protein exclusively expressed in dopaminergic neurons, governing dopamine homeostasis via synaptic reuptake. Its density directly reflects nigrostriatal pathway integrity:

  • Parkinson’s Disease (PD): Postmortem studies show >50% DAT loss in the posterior putamen at symptom onset, correlating with dopaminergic neuron degeneration in the substantia nigra [1] [6]. Longitudinal PET data reveal an annual striatal DAT decline of 4.6–11.9% in early PD, following exponential or linear patterns depending on disease duration [1].
  • Atypical Parkinsonism: Disorders like multiple system atrophy (MSA) and progressive supranuclear palsy (PSP) also exhibit striatal DAT depletion, though regional patterns (e.g., caudate vs. putamen gradients) may differ from PD [7].
  • Pre-symptomatic Detection: FECNT detects DAT reductions before motor symptoms manifest, as evidenced in MPTP-treated primates where DAT loss preceded clinical parkinsonism by weeks [6].

Table 1: DAT Loss Patterns in Neurodegenerative Disorders

DisorderKey Affected RegionDAT Reduction at DiagnosisAnnual Decline Rate
Parkinson’s DiseasePosterior Putamen56% contralateral to symptoms5–11.9%
MSA/PSPCaudate/Putamen40–60%Comparable to PD
Essential TremorStriatumNormalN/A

Data sources: PPMI cohort studies and postmortem analyses [1] [7].

Role of Positron Emission Tomography (PET) in DAT Quantification

PET technology overcomes critical limitations of SPECT for DAT imaging:

  • Spatiotemporal Resolution: PET achieves 2–3 mm resolution versus SPECT’s 8–10 mm, enabling visualization of small nuclei like the substantia nigra. Dynamic FECNT PET scans quantify DAT availability in nigral cell bodies—unattainable with SPECT agents like [¹²³I]FP-CIT, which exhibit off-target SERT binding in the midbrain [3] [6].
  • Kinetic Efficiency: FECNT reaches quasi-equilibrium in 90 minutes, with striatum-to-cerebellum ratios peaking at 8–10.5 in healthy subjects. This rapid kinetics allows same-day imaging, unlike SPECT requiring 3–6 hour delays [2] [4].
  • Quantitative Accuracy: Arterial input modeling and reference tissue methods (e.g., BPND) yield absolute DAT density measures. In de novo parkinsonism, FECNT PET differentiates patients from controls with Glass’s Δ effect sizes of 2.95 (BPND) versus 2.29 for [¹²³I]FP-CIT SPECT [3].

Table 2: PET vs. SPECT Performance in DAT Imaging

ParameterFECNT PET[¹²³I]FP-CIT SPECT
Spatial Resolution2–3 mm8–10 mm
Time to Peak Binding90 minutes3–6 hours
Substantia Nigra ImagingFeasible (DAT-specific)Not feasible (SERT binding)
Effect Size (PD vs. HC)2.95 (BPND)2.29 (SUR)

Evolution of Radioligands for DAT Imaging: From Cocaine Analogs to Tropane Derivatives

DAT radioligand development progressed through three generations:

  • Cocaine Derivatives (1980s–1990s):
  • [¹¹C]Cocaine provided proof-of-concept but suffered from low DAT affinity (Ki = 311 nM), rapid metabolism, and non-specific binding [8].
  • First-Generation Tropanes (1990s–2000s):
  • [¹¹C]β-CFT and [¹²³I]β-CIT improved affinity (Ki = 1–4 nM) but showed significant SERT/NET off-target binding (e.g., β-CIT SERT Ki = 1.3 nM) [8].
  • SPECT tracers like [¹²³I]FP-CIT became clinical staples but lacked PET resolution and quantitation [3].
  • Fluorinated Tropane Derivatives (2000s–Present):
  • FECNT F-18: Engineered for optimal DAT selectivity (DAT Ki = 1.5 nM; DAT/SERT = 29.4) and metabolic stability. Key innovations:
  • Fluorine-18 labeling enabled longer half-life (110 min) versus carbon-11 (20 min), facilitating multi-dose production [5] [8].
  • The 4-chlorophenyl group minimized defluorination, reducing bone uptake artifacts seen in earlier fluoropropyl analogs [4] [8].
  • Semi-automated synthesis via [¹⁸F]fluoroethyl tosylate precursors achieved 16.5% decay-corrected yields, enabling clinical translation [5].
  • Comparative Efficacy: In rhesus monkeys, FECNT’s striatal binding potential (BPND = 10.5) exceeded [¹⁸F]β-CIT-FP (BPND = 6.2) and [¹¹C]PE2I (BPND = 7.1) [6] [8].

Table 3: Evolution of DAT-Specific Radioligands

RadioligandAffinity (DAT Ki, nM)DAT/SERT SelectivityStriatal BPND
[¹¹C]Cocaine3111.1<1
[¹²³I]β-CIT1.10.855–6 (SPECT)
[¹²³I]FP-CIT3.22.784–5 (SPECT)
[¹⁸F]FECNT1.529.48–10.5
[¹⁸F]FE-PE2I1412.37–9

Properties

CAS Number

281667-89-8

Product Name

Fecnt F-18

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(2-(fluoro-18F)ethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C17H21Cl18FNO2

Molecular Weight

324.81

InChI

InChI=1S/C17H21ClFNO2/c1-22-17(21)16-14(11-2-4-12(18)5-3-11)10-13-6-7-15(16)20(13)9-8-19/h2-5,13-16H,6-10H2,1H3/t13-,14+,15+,16-/m0/s1/i19-1

InChI Key

YYXOKPOCUHEGJE-VZOVRYDYSA-N

SMILES

O=C([C@@H]1[C@@](N2CC[18F])([H])CC[C@@]2([H])C[C@@H]1C3=CC=C(Cl)C=C3)OC

Solubility

Soluble in DMSO

Synonyms

Fecnt F-18; (18F)-Fecnt; 18F-Fecnt; Fecnt F-18; J2.661.350G;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.